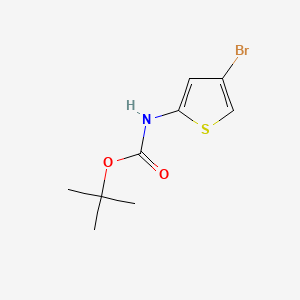

tert-Butyl (4-bromothiophen-2-yl)carbamate

Katalognummer B568843

Molekulargewicht: 278.164

InChI-Schlüssel: QNGTVGAIEOIQBR-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07514448B2

Procedure details

4-Bromothiophene-2-carboxylic acid (1.75 g, 8.5 mmol) was dissolved in 40 mL of t-BuOH. To this solution diphenylphosphoryl azide (2.8 g, 10.2 mmol) and triethylamine (1.4 mL, 10.1 mmol) were added. The reaction mixture was heated to reflux for 5 hours, cooled room temperature, and diluted with EtOAc. The organic layer was washed with 10% citric acid, saturated sodium bicarbonate and brine, and concentrated to an oil, which was purified by column chromatography on silica (0 to 25% EtOAc/hexanes) to give the product, 1.3 g, 4.7 mmol, 55%. 1H NMR 500 MHz (CDCl3) 6.96 (1H, br s), 6.83 (1H, s), 6.43 (1H, s), 1.54 (9H, s).

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[C:4](C(O)=O)[S:5][CH:6]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:17])C=CC=CC=1.C([N:29]([CH2:32]C)CC)C.[CH3:34][C:35]([OH:38])([CH3:37])[CH3:36]>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([NH:29][C:32](=[O:17])[O:38][C:35]([CH3:37])([CH3:36])[CH3:34])[S:5][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.75 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(SC1)C(=O)O

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

2.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

|

|

Name

|

|

|

Quantity

|

1.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 5 hours

|

|

Duration

|

5 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with 10% citric acid, saturated sodium bicarbonate and brine

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to an oil, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by column chromatography on silica (0 to 25% EtOAc/hexanes)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the product, 1.3 g, 4.7 mmol, 55%

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C=C(SC1)NC(OC(C)(C)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |